molecular formula C24H25N3O B12125702 4-benzyl-N,N-diphenylpiperazine-1-carboxamide

4-benzyl-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B12125702
M. Wt: 371.5 g/mol
InChI Key: QGBWUZKOTTYRRA-UHFFFAOYSA-N
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Description

4-benzyl-N,N-diphenylpiperazine-1-carboxamide is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in drugs due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 4-benzyl-N,N-diphenylpiperazine-1-carboxamide, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N,N-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acids .

Scientific Research Applications

4-benzyl-N,N-diphenylpiperazine-1-carboxamide has various applications in scientific research, including:

Comparison with Similar Compounds

4-benzyl-N,N-diphenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

4-benzyl-N,N-diphenylpiperazine-1-carboxamide

InChI

InChI=1S/C24H25N3O/c28-24(26-18-16-25(17-19-26)20-21-10-4-1-5-11-21)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2

InChI Key

QGBWUZKOTTYRRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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